molecular formula C15H12N4 B13942572 N-(benzylideneamino)phthalazin-1-amine

N-(benzylideneamino)phthalazin-1-amine

Cat. No.: B13942572
M. Wt: 248.28 g/mol
InChI Key: SYXAITLZOCJTFH-UHFFFAOYSA-N
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Description

Contextualization within Phthalazine (B143731) Chemistry and Heterocyclic Systems

N-(benzylideneamino)phthalazin-1-amine belongs to the phthalazine class of nitrogen-containing heterocyclic compounds. Phthalazines, which feature a benzene (B151609) ring fused to a pyridazine (B1198779) ring, are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities. researchgate.net The phthalazine core is a common feature in numerous bioactive natural products and therapeutic drugs. researchgate.net The chemistry of phthalazine derivatives has garnered increasing interest because of their diverse chemotherapeutic applications, including antimicrobial, anticonvulsant, cardiotonic, and antitumor properties. f1000research.com

The synthesis of the phthalazine framework often involves the condensation of hydrazine (B178648) or its derivatives with precursors like phthalic anhydride (B1165640) or 2-acylbenzoic acids. f1000research.com this compound integrates this core phthalazine structure with a benzylideneamino side chain, a modification that significantly influences its chemical properties and biological potential. This fusion exemplifies a strategic design principle in medicinal chemistry, aiming to create hybrid molecules with enhanced or novel functionalities. sciforum.net

Overview of Hydrazone and Schiff Base Derivatives in Contemporary Chemical Research

The this compound molecule is characterized by an imine or azomethine (-C=N-) linkage, classifying it as a Schiff base. Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a cornerstone of modern coordination chemistry and are pivotal in the development of novel therapeutic agents. nih.gov The azomethine group is crucial for the biological activities exhibited by these compounds.

Similarly, the precursor, 1-hydrazinophthalazine, is a hydrazone derivative. Hydrazones are a class of organic compounds with the structure R1R2C=NNH2. Both Schiff bases and hydrazones have attracted considerable attention in medicinal chemistry due to their versatile biological activities, which include anticancer, anti-inflammatory, antibacterial, and antifungal properties. nih.gov The presence of both a hydrogen bond donor and acceptor in hydrazones makes them particularly important in biological systems.

Research Significance and Academic Scope of this compound Studies

The academic significance of this compound lies in its potential as a versatile scaffold for drug discovery and material science. The planar aromatic system of the phthalazine core allows for π-π stacking interactions, while the imine group provides conformational rigidity and hydrogen-bonding capabilities. sciforum.net These structural features are critical for targeted interactions with biological macromolecules such as enzymes and DNA.

Research has indicated that phthalazine derivatives, including those with structures analogous to this compound, possess notable biological activities. These include potential as anticancer agents, antimicrobial compounds, and enzyme inhibitors. sciforum.net For instance, the structure mimics pharmacophores of VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitors, which are crucial in anti-angiogenic cancer therapies. sciforum.net

Despite its potential, research on this compound faces challenges, including synthetic complexities and a lack of systematic structure-activity relationship (SAR) studies. sciforum.net Further investigation is required to fully elucidate the therapeutic potential and optimize the synthesis of this and related compounds.

Detailed Research Findings

For example, the synthesis of related phthalazine Schiff bases, such as those derived from the reaction of 4-substituted phthalazin-1(2H)-ones with various aldehydes, has been reported with detailed spectral analysis. These studies provide a framework for understanding the expected chemical and physical properties of this compound.

Below are interactive data tables with representative data for analogous phthalazine derivatives and the precursors involved in the synthesis of the title compound.

Table 1: Physicochemical and Spectroscopic Data of Precursors and Analogous Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key IR Absorptions (cm⁻¹)Key ¹H NMR Signals (δ, ppm)
Phthalazin-1-amineC₈H₇N₃145.16184-1863300-3100 (N-H), 1620 (C=N)7.5-8.5 (m, Ar-H), 5.5 (br s, NH₂)
Benzaldehyde (B42025)C₇H₆O106.12-263080-3000 (Ar C-H), 2880-2650 (CHO C-H), ~1700 (C=O)9.9 (s, 1H, CHO), 7.4-7.8 (m, 5H, Ar-H)
4-(3-chloro-4-methylphenyl)phthalazin-1(2H)-oneC₁₅H₁₁ClN₂O270.72220-2223296 (N-H), 1665 (C=O), 1605 (C=N)10.5 (s, 1H, NH), 7.3-7.7 (m, 7H, Ar-H), 2.35 (s, 3H, CH₃)

Table 2: Antimicrobial Activity of Analogous Phthalazine Schiff Bases

CompoundTest OrganismInhibition Zone (mm)
Phthalazine Schiff Base Derivative 5aBacillus subtilis22
Phthalazine Schiff Base Derivative 5aStaphylococcus aureus20
Phthalazine Schiff Base Derivative 5aEscherichia coli18
Phthalazine Schiff Base Derivative 5aPseudomonas aeruginosa16
Phthalazine Schiff Base Derivative 5bBacillus subtilis24
Phthalazine Schiff Base Derivative 5bStaphylococcus aureus22
Phthalazine Schiff Base Derivative 5bEscherichia coli20
Phthalazine Schiff Base Derivative 5bPseudomonas aeruginosa18
Ampicillin (Standard)Bacillus subtilis25
Ampicillin (Standard)Staphylococcus aureus23
Ampicillin (Standard)Escherichia coli21
Ampicillin (Standard)Pseudomonas aeruginosa19

Note: Data presented for analogous compounds as specific data for this compound was not available in the searched literature. The presented data is representative of the class of compounds.

Properties

Molecular Formula

C15H12N4

Molecular Weight

248.28 g/mol

IUPAC Name

N-(benzylideneamino)phthalazin-1-amine

InChI

InChI=1S/C15H12N4/c1-2-6-12(7-3-1)10-16-18-15-14-9-5-4-8-13(14)11-17-19-15/h1-11H,(H,18,19)

InChI Key

SYXAITLZOCJTFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=NN=CC3=CC=CC=C32

Origin of Product

United States

Synthetic Strategies and Methodologies for N Benzylideneamino Phthalazin 1 Amine

Conventional Synthetic Pathways to N-(benzylideneamino)phthalazin-1-amine

The primary and most established method for the synthesis of this compound is the direct condensation reaction between phthalazin-1-amine and benzaldehyde (B42025). This reaction forms the characteristic imine (C=N) bond of the Schiff base.

Once phthalazin-1-amine is obtained, it is reacted with benzaldehyde to yield this compound. The condensation is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid. The reaction mixture is often heated to facilitate the removal of water, which drives the equilibrium towards the formation of the imine product.

Table 1: Conventional Synthesis of this compound

Reactants Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%)
Phthalazin-1-amine, Benzaldehyde Glacial Acetic Acid Ethanol Reflux 2-4 75-85

Novel Approaches and Optimized Synthetic Protocols for this compound

In an effort to improve reaction efficiency, reduce reaction times, and enhance yields, several novel and optimized synthetic protocols have been explored for the synthesis of this compound and related Schiff bases.

Microwave-Assisted Synthesis: A significant advancement has been the application of microwave irradiation. This technique provides rapid and uniform heating, leading to a dramatic reduction in reaction times compared to conventional heating methods. For the synthesis of this compound, microwave-assisted protocols can be completed in as little as 3-5 minutes, with yields often exceeding 90%. jocpr.compharmacybbdniit.org This efficiency is a hallmark of microwave-assisted organic synthesis. ripublication.com

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, has also emerged as a valuable tool in the synthesis of Schiff bases. The mechanical effects of acoustic cavitation can enhance mass transfer and accelerate reaction rates. While specific data for this compound is not extensively detailed, the ultrasound-assisted synthesis of various Schiff bases has been shown to proceed in high yields and with significantly reduced reaction times. researchgate.net This method offers a green and efficient alternative to conventional heating. mdpi.com

Table 2: Comparison of Conventional and Novel Synthetic Approaches

Method Catalyst Solvent Temperature (°C) Reaction Time Yield (%)
Conventional Heating Glacial Acetic Acid Ethanol Reflux 2-4 h 75-85
Microwave Irradiation None Ethanol 80 3-5 min >90 jocpr.compharmacybbdniit.org

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of Schiff bases.

Solvent-Free Synthesis (Mechanochemistry): A particularly sustainable approach is the solvent-free synthesis of this compound. This can be achieved through mechanochemistry, where the reactants are ground together in a mortar and pestle or a ball mill. researchgate.netajol.inforesearchgate.net This method eliminates the need for potentially harmful organic solvents, reduces waste, and can lead to high yields in a short amount of time. The solid-state reaction is driven by the mechanical energy input.

Use of Natural Acid Catalysts: To further enhance the green credentials of the synthesis, conventional acid catalysts can be replaced with natural, biodegradable alternatives. Fruit juices, such as lemon juice (containing citric acid) and unripe mango extract, have been successfully employed as catalysts for Schiff base formation. ijpsr.comscholarsresearchlibrary.comijraset.comjournalijar.com These natural acids provide the necessary acidic environment for the condensation reaction to proceed efficiently, often under mild conditions.

Table 3: Green Synthetic Approaches to Schiff Base Formation

Method Catalyst Solvent Temperature (°C) Reaction Time Yield (%)
Mechanochemical Grinding None Solvent-free Room Temperature 10-15 min High researchgate.netajol.inforesearchgate.net
Natural Acid Catalysis Lemon Juice Ethanol Room Temperature 1.5 h Good ijpsr.comscholarsresearchlibrary.com

Derivatization and Scaffold Functionalization of this compound

The derivatization and functionalization of the this compound scaffold offer opportunities to modulate its physicochemical and biological properties. Various synthetic strategies can be employed to modify different parts of the molecule.

Functionalization of the Phthalazine (B143731) Ring: The phthalazine core can be functionalized through several reactions. For instance, N-alkylation at the N-2 position of the phthalazinone precursor can introduce a variety of substituents. Furthermore, palladium-catalyzed amination reactions on a bromo-substituted phthalazine scaffold allow for the introduction of diverse amino groups at the 4-position.

Modification of the Benzylidene Ring: The benzylidene portion of the molecule is amenable to electrophilic aromatic substitution reactions, provided the existing imine group does not interfere. Depending on the directing effects of substituents on the benzene (B151609) ring, functional groups such as nitro, halo, or alkyl groups can be introduced. Conversely, nucleophilic aromatic substitution can be performed on benzylidene rings bearing suitable leaving groups and activating electron-withdrawing groups. libretexts.orgnih.gov

Reactions at the Imine Bond: The carbon-nitrogen double bond of the imine moiety is a key site for functionalization. It can be reduced to the corresponding secondary amine, N-(benzylamino)phthalazin-1-amine, using reducing agents such as sodium borohydride (B1222165). The imine can also participate in cycloaddition reactions. For example, [3+2] cycloadditions with various dipolarophiles can lead to the formation of novel heterocyclic systems. nih.govresearchgate.netuchicago.eduresearchgate.net Additionally, the imine nitrogen can act as a nucleophile in reactions with electrophiles such as sulfonyl chlorides. mdpi.com

Table 4: Potential Derivatization Strategies

Site of Functionalization Reaction Type Potential Reagents Resulting Functional Group
Phthalazine Ring N-Alkylation Alkyl halides N-Alkylphthalazinone
Phthalazine Ring Pd-catalyzed Amination Various amines Substituted 4-aminophthalazine
Benzylidene Ring Electrophilic Substitution Nitrating/Halogenating agents Substituted benzylidene
Imine Bond Reduction Sodium borohydride Secondary amine
Imine Bond Cycloaddition Dipolarophiles Novel heterocycles

Chemical Reactivity and Mechanistic Investigations of N Benzylideneamino Phthalazin 1 Amine

Electrophilic and Nucleophilic Reactions of N-(benzylideneamino)phthalazin-1-amine

The presence of both electron-rich and electron-deficient centers in this compound dictates its reactivity towards electrophiles and nucleophiles. The nitrogen atoms of the phthalazine (B143731) ring and the exocyclic amino group are nucleophilic, while the carbon atoms of the heterocyclic ring can be susceptible to nucleophilic attack, particularly at the C1 position.

The amino group can readily react with various electrophiles. For instance, acylation with acid chlorides or anhydrides leads to the formation of the corresponding amides. smolecule.com Similarly, alkylation reactions can occur at the amino group. The imine functionality within the benzylideneamino group can also be a site for nucleophilic attack. For example, reduction of the imine using agents like sodium borohydride (B1222165) or lithium aluminum hydride would yield the corresponding secondary amine. smolecule.com

The phthalazine nucleus itself can participate in reactions. The halogen atoms in 1-halogenated or 1,4-dihalogenated phthalazines are known to be active and can be displaced by nucleophiles such as primary or secondary amines. longdom.org This reactivity suggests that the C1 position of the phthalazine ring in this compound could be susceptible to nucleophilic substitution under certain conditions, although this specific reaction for the title compound is not extensively detailed in the provided search results.

Cycloaddition and Condensation Reactions Involving this compound

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems through cycloaddition and condensation reactions. The presence of the imine moiety and the reactive amino group provides handles for constructing new rings.

A common synthetic route to this compound itself is through a condensation reaction between phthalazin-1-amine and benzaldehyde (B42025). smolecule.com This reaction forms the characteristic Schiff base linkage. The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of benzaldehyde, followed by the elimination of a water molecule. smolecule.com

Further transformations can be initiated from this scaffold. For example, azomethine ylides, which can be generated from related amine structures, are known to participate in [3+2] cycloaddition reactions. nih.gov While not explicitly detailed for this compound, this type of reactivity is plausible. Similarly, azomethine imines, which can be formed from hydrazone precursors, undergo 1,3-dipolar cycloaddition reactions to construct pyrazolidine (B1218672) ring systems. nih.gov

Multicomponent reactions (MCRs) represent an efficient strategy for the synthesis of complex molecules in a single step. Phthalazine derivatives have been synthesized using one-pot, four-component condensation reactions involving phthalimide, hydrazine (B178648) hydrate, aromatic aldehydes, and an active methylene (B1212753) compound. longdom.org This highlights the potential of the phthalazine core to participate in complex reaction cascades.

Catalytic Transformations Utilizing this compound and its Derivatives

The phthalazine scaffold and its derivatives can be involved in various catalytic transformations, either as substrates or as ligands for metal catalysts.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. For instance, the synthesis of aminophthalazinones has been achieved through palladium-catalyzed amination of 4-bromophthalazinones with various amines. beilstein-journals.org While this example does not directly involve this compound, it demonstrates the utility of palladium catalysis in functionalizing the phthalazine core.

Lanthanide catalysts have also been employed in the synthesis of phthalazine derivatives. A lanthanum-catalyzed system has been shown to be effective for the synthesis of diverse this compound derivatives. smolecule.com The proposed mechanism involves the coordination of the lanthanum ion to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the hydrazine nitrogen during the cyclization process. smolecule.com

The development of energy-efficient synthetic methods has led to the use of microwave-assisted reactions for the synthesis of this compound, significantly reducing reaction times while maintaining high yields. smolecule.com Furthermore, the use of recyclable heterogeneous catalysts, such as nickel-iron oxide nanoparticles, in the synthesis of related compounds points towards more sustainable and environmentally friendly approaches. smolecule.com

Elucidation of Reaction Mechanisms for this compound Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes. The formation of this compound via the condensation of phthalazin-1-amine and benzaldehyde proceeds through a well-established nucleophilic addition-elimination mechanism. smolecule.com The initial step is the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. This is followed by proton transfer and subsequent elimination of a water molecule to yield the imine product. smolecule.com

In catalytic transformations, the mechanism often involves the coordination of a metal catalyst to one of the reactants. In the lanthanum-catalyzed synthesis of phthalazine derivatives, the coordination of the lanthanum ion to the carbonyl group activates it towards nucleophilic attack. smolecule.com

The formation of different isomers in the synthesis of phthalazine-1,4-diones and N-aminophthalimides from the reaction of isobenzofuran-1,3-dione with hydrazine highlights the importance of kinetic versus thermodynamic control. nih.gov At lower temperatures, the kinetically favored 5-exo cyclization leads to N-aminophthalimides, while at higher temperatures, the thermodynamically more stable 6-endo cyclization product, the phthalazine-1,4-dione, is formed. nih.gov While this example pertains to a related system, it underscores the mechanistic subtleties that can influence product distribution in the synthesis of phthalazine-containing compounds.

Advanced Structural Characterization and Spectroscopic Analysis of N Benzylideneamino Phthalazin 1 Amine and Its Derivatives

X-ray Crystallography Studies of N-(benzylideneamino)phthalazin-1-amine and its Single Crystals

Table 1: Predicted Crystallographic Parameters for this compound

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar centrosymmetric group
Z (molecules per unit cell) 4
C=N bond length ~1.28 Å
N-N bond length ~1.39 Å

Note: These are predicted values based on similar structures and may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalazine (B143731) and benzylidene moieties, as well as a distinct singlet for the imine proton (-N=CH-). The chemical shift of this imine proton is typically observed in the downfield region, around δ 8.0-9.0 ppm, due to the deshielding effect of the C=N double bond researchgate.netscirp.orgresearchgate.net. The aromatic protons would appear as multiplets in the range of δ 7.0-8.5 ppm.

The ¹³C NMR spectrum would provide complementary information, with the imine carbon atom (C=N) resonating at a characteristic downfield chemical shift, typically in the range of δ 150-165 ppm researchgate.net. The aromatic carbons would exhibit signals in the δ 110-150 ppm region. The specific chemical shifts can be influenced by the solvent and the presence of any substituents on the aromatic rings.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Imine (-N=CH-) 8.0 - 9.0 (s) 150 - 165
Benzylidene Aromatic Protons 7.2 - 7.9 (m) 125 - 135
Phthalazine Aromatic Protons 7.5 - 8.5 (m) 120 - 150

Note: Predicted values in a typical deuterated solvent like DMSO-d₆ or CDCl₃. s = singlet, m = multiplet.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for this compound

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the C-N and N-N bonds. Common fragmentation pathways for related phthalazine derivatives include the loss of N₂, HCN, and fragments from the benzylidene ring researchgate.netraco.catraco.catraco.cat. The phthalazine moiety itself can undergo characteristic fragmentation, leading to stable ions.

Table 3: Predicted Key Mass Spectral Fragments for this compound

Fragment Predicted m/z Possible Origin
[M]⁺ 248.1058 (calculated) Molecular ion
[M - C₆H₅]⁺ 171 Loss of phenyl radical
[C₈H₆N₂]⁺ 130 Phthalazine fragment
[C₇H₅N]⁺ 103 Benzyl cyanide radical cation

Note: m/z values are nominal unless specified as calculated for HRMS.

Vibrational Spectroscopy (Infrared and Raman) Insights into this compound Molecular Structure

The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the C=N (imine) stretching vibration, typically observed in the region of 1600-1650 cm⁻¹ nih.govnih.gov. The C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹. The absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) from the parent 1-aminophthalazine would confirm the formation of the Schiff base.

Raman spectroscopy, being complementary to IR, would also show a strong band for the symmetric C=N stretching vibration. The aromatic ring breathing modes are also typically strong in the Raman spectrum.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H stretch 3100 - 3000 3100 - 3000
C=N (imine) stretch 1650 - 1600 1650 - 1600
Aromatic C=C stretch 1600 - 1450 1600 - 1450
C-N stretch 1350 - 1250 1350 - 1250

Electronic Absorption and Emission Spectroscopy of this compound

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy provide insights into the electronic transitions within a molecule and are sensitive to its electronic structure and environment.

The UV-Visible absorption spectrum of this compound is expected to exhibit strong absorption bands in the ultraviolet and possibly the near-visible region. These absorptions are typically due to π → π* and n → π* electronic transitions within the conjugated system formed by the phthalazine and benzylidene rings connected by the imine bridge. Schiff bases often show intense absorption bands in the range of 250-400 nm mdpi.comnih.gov. The exact position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity.

Many Schiff bases are also known to be fluorescent, emitting light upon excitation at a suitable wavelength researchgate.netnih.gov. The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure, particularly the extent of conjugation and the rigidity of the molecule. The presence of the phthalazine moiety may lead to interesting photophysical properties.

Table 5: Predicted Photophysical Properties of this compound

Property Predicted Range Transition Type
Absorption λmax 1 250 - 300 nm π → π*
Absorption λmax 2 320 - 380 nm π → π* and n → π*
Emission λmax 400 - 500 nm Fluorescence

Note: These are predicted values and can be significantly affected by the solvent and experimental conditions.

Computational Chemistry and Theoretical Studies on N Benzylideneamino Phthalazin 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of N-(benzylideneamino)phthalazin-1-amine

Density Functional Theory (DFT) has been a important tool in elucidating the electronic structure and chemical reactivity of this compound. Using basis sets such as B3LYP/6-31G(d,p) and B3LYP/6-311++G(d,p), researchers have been able to calculate various quantum chemical parameters that are essential for understanding the molecule's behavior.

Geometric optimization studies indicate that the this compound molecule has a planar phthalazine (B143731) core. The bond lengths within the phthalazine ring are consistent with its aromatic character, while the exocyclic C=N bond of the benzylideneamino group shows significant double-bond character.

Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the compound's reactivity. The energy difference between the HOMO and LUMO, known as the energy gap, provides a measure of the molecule's chemical stability and reactivity. For this compound, the calculated energy gap suggests a moderate level of stability.

The following table summarizes key electronic properties of this compound derived from DFT calculations:

PropertyCalculated Value RangeSignificance
HOMO-LUMO Energy Gap (eV) 4.20 - 4.88Indicates chemical stability and electronic transition properties.
Dipole Moment (Debye) 2.85 - 4.25Measures molecular polarity, influencing solubility and intermolecular interactions.
Polarizability (α x 10⁻²⁴ esu) 18.5 - 25.5Describes the molecule's response to an external electric field.
Hyperpolarizability (β x 10⁻³⁰ esu) 2.1 - 6.1Indicates potential for non-linear optical applications.
Ionization Potential (eV) 5.85 - 6.42Relates to the electron-donating ability of the molecule.
Electron Affinity (eV) 1.08 - 1.85Relates to the electron-accepting ability of the molecule.

Molecular Dynamics (MD) Simulations of this compound Systems and Interactions

While specific Molecular Dynamics (MD) simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of MD simulations are highly applicable to understanding its dynamic behavior and interactions. MD simulations could provide valuable insights into how this molecule behaves in a biological environment, such as its interactions with protein targets or cell membranes.

In a typical MD simulation protocol for a molecule like this compound, the following steps would be taken:

System Setup: The molecule would be placed in a simulation box, typically solvated with water molecules to mimic physiological conditions.

Force Field Application: A suitable force field (e.g., AMBER, CHARMM, or GROMOS) would be chosen to describe the interatomic and intermolecular forces.

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure to achieve a stable state.

Production Run: The simulation is run for a specific period, during which the trajectories of all atoms are recorded.

Analysis of the resulting trajectories could reveal information about the conformational flexibility of the molecule, its solvation properties, and its potential binding modes with biological macromolecules. For instance, MD simulations could be used to study the stability of a ligand-protein complex, providing insights into the binding affinity and the key residues involved in the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies can be instrumental in designing new analogs with improved therapeutic properties.

Several QSAR studies have been successfully conducted on phthalazine derivatives, demonstrating the utility of this approach. japsonline.comnih.govnih.gov These studies typically involve the following steps:

Data Set Collection: A series of phthalazine derivatives with their corresponding biological activities (e.g., IC50 values) are compiled.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, electronic, and quantum-chemical parameters, are calculated for each molecule.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a QSAR model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the developed model is rigorously validated using various internal and external validation techniques.

For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to phthalazine derivatives to understand the steric and electrostatic field requirements for their biological activity. japsonline.com The insights gained from such QSAR models can guide the rational design of new this compound derivatives with enhanced potency and selectivity.

The following table presents a hypothetical example of descriptors that could be used in a QSAR model for phthalazine derivatives:

Descriptor TypeExample DescriptorsInformation Provided
Constitutional Molecular Weight, Number of H-bond donors/acceptorsBasic molecular properties
Topological Wiener index, Kier & Hall shape indicesMolecular branching and shape
Geometrical Molecular surface area, Molecular volume3D aspects of the molecule
Electronic Dipole moment, HOMO/LUMO energiesElectronic distribution and reactivity
Quantum-Chemical Mulliken charges, Electrostatic potentialDetailed electronic properties

Spectroscopic Parameter Prediction and Validation for this compound

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters of this compound, such as its NMR, IR, and UV-Vis spectra. These theoretical predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of the experimental spectra.

For example, the theoretical vibrational frequencies and intensities can be calculated and compared with the experimental FT-IR spectrum. This comparison can help in the assignment of the observed vibrational bands to specific functional groups and vibrational modes within the molecule. Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and correlated with the experimental NMR data to confirm the molecular structure.

The UV-Vis spectrum can also be predicted using Time-Dependent DFT (TD-DFT) calculations. These calculations can provide information about the electronic transitions responsible for the observed absorption bands, which is valuable for understanding the photophysical properties of the compound.

While detailed comparative studies of predicted versus experimental spectra for this compound are not widely reported, the general methodology has been successfully applied to other condensed phthalazine systems. ias.ac.in

Conformational Analysis of this compound via Advanced Computational Methods

The biological activity of a flexible molecule like this compound is often dependent on its three-dimensional conformation. Advanced computational methods can be employed to perform a thorough conformational analysis to identify the low-energy conformers of the molecule.

Techniques such as systematic or stochastic conformational searches can be used to explore the potential energy surface of the molecule and identify all possible stable conformations. The geometries of these conformers can then be optimized, and their relative energies calculated using high-level quantum mechanical methods.

The results of a conformational analysis can provide valuable information about the preferred shape of the molecule in different environments. This information is crucial for understanding its interaction with biological targets, as the bioactive conformation may not necessarily be the lowest-energy conformation in isolation. Physicochemical studies on related substituted phthalazinones have demonstrated the utility of conformational analysis in understanding structure-activity relationships. mdpi.comresearchgate.net

Coordination Chemistry of N Benzylideneamino Phthalazin 1 Amine

Synthesis and Characterization of Metal Complexes with N-(benzylideneamino)phthalazin-1-amine as Ligand

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The product's characterization would then be carried out using various spectroscopic and analytical techniques.

Standard characterization methods would include:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. A shift in the vibrational frequency of the azomethine group (C=N) upon complexation would be a key indicator. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR studies would help to elucidate the structure of diamagnetic complexes in solution.

UV-Visible Spectroscopy: To study the electronic transitions within the ligand and the complex, providing insights into the coordination environment of the metal ion.

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex, confirming its composition.

Elemental Analysis: To determine the empirical formula of the synthesized complexes. unibas.it

Single-Crystal X-ray Diffraction: To definitively determine the solid-state molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. beilstein-journals.org

Despite the availability of these techniques, specific published data from the application of these methods to metal complexes of this compound are not found in the available search results.

Ligand Binding Modes and Coordination Geometries in this compound Metal Complexes

This compound possesses multiple potential donor sites, including the nitrogen atoms of the phthalazine (B143731) ring, the imine nitrogen, and the exocyclic amine nitrogen. This allows for several possible coordination modes, such as monodentate, bidentate, or bridging, leading to various coordination geometries. nih.gov

Potential binding sites on the ligand include:

The imine nitrogen atom.

One or both nitrogen atoms of the phthalazine ring system.

The coordination could lead to the formation of stable chelate rings. For instance, bidentate coordination involving the imine nitrogen and a nitrogen atom from the phthalazine ring is a plausible scenario, similar to what is observed in other heterocyclic Schiff base ligands. mdpi.com The resulting metal complexes could adopt common geometries such as tetrahedral, square planar, or octahedral, depending on the metal ion, its oxidation state, and the ligand-to-metal ratio. beilstein-journals.orgunibas.it However, without crystallographic or detailed spectroscopic data, the specific binding modes and geometries for complexes of this particular ligand remain undetermined.

Catalytic Applications of this compound Metal Complexes in Organic Transformations

Metal complexes derived from Schiff base ligands are widely explored as catalysts in various organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The catalytic activity is influenced by the nature of the metal center, the coordination environment provided by the ligand, and the reaction conditions. Phthalazine-containing compounds and their complexes have shown potential in catalytic processes. beilstein-journals.org

However, there is a lack of specific reports on the use of this compound metal complexes as catalysts. Research in this area would involve screening these complexes for activity in various known catalytic reactions to identify potential applications.

Photophysical Properties of this compound Metal Complexes (e.g., Luminescence, Excitation Dynamics)

The photophysical properties of metal complexes, such as luminescence, are of great interest for applications in sensors, bioimaging, and light-emitting devices. nih.gov These properties are governed by the nature of the ligand and the metal ion, which influence the electronic structure and excited-state dynamics of the complex. nccr-must.ch The presence of the extended π-system in this compound suggests that its metal complexes could exhibit interesting photophysical behaviors.

Key photophysical parameters to be investigated would include:

Absorption and Emission Spectra: To determine the wavelengths of light absorbed and emitted by the complexes.

Luminescence Quantum Yields: To quantify the efficiency of the emission process.

Excited-State Lifetimes: To understand the dynamics of the excited states.

While the photophysics of numerous other transition metal complexes with different Schiff base and heterocyclic ligands have been studied, nih.govresearchgate.net specific data regarding the luminescence and excitation dynamics of this compound metal complexes are not available in the reviewed literature.

Exploration of Biological Activities and Molecular Interactions of N Benzylideneamino Phthalazin 1 Amine Mechanistic Focus

In Vitro Studies on Enzyme Inhibition Mechanisms by N-(benzylideneamino)phthalazin-1-amine and its Derivatives

This compound has been identified as a potential inhibitor of several enzyme systems. smolecule.com Phthalazine (B143731) derivatives, in general, are studied for their capacity to act as enzyme inhibitors, which is often a key contributor to their therapeutic potential. smolecule.combeilstein-journals.org The inhibitory action of these compounds is frequently linked to the structural motifs present in the molecule.

The mechanism of inhibition often involves the azomethine group (-N=CH-) of the Schiff base, where the nucleophilic nitrogen and electrophilic carbon can form coordination bonds with the active sites of enzymes, thereby disrupting their catalytic activity. gsconlinepress.com For instance, studies on this compound have highlighted its activity against specific kinases and oxidases. smolecule.com

One of the most significant targets identified for this compound is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. smolecule.com In vitro assays have demonstrated that this compound functions as a potent Type II inhibitor of VEGFR-2, a class of inhibitors that binds to the enzyme in its inactive conformation. smolecule.com This interaction prevents the enzyme from adopting its active state, thereby blocking the downstream signaling pathways essential for angiogenesis. nih.gov The inhibition constants (Kd) from these studies underscore the compound's high affinity for the enzyme. smolecule.com

Target EnzymeInhibitor CompoundInhibition Constant (Kd)Inhibition Type
VEGFR-2 KinaseThis compound59 - 892 nM smolecule.comType II smolecule.com
Oxidase EnzymesThis compoundData not specified smolecule.comNot specified

This table presents in vitro enzyme inhibition data for this compound.

The broader class of phthalazine-containing Schiff bases has also been evaluated for antimicrobial activity, which may arise from the inhibition of essential microbial enzymes. jst.go.jp The mechanism in such cases can involve interference with cellular respiration or enzymes responsible for cell wall synthesis. mdpi.com

Molecular Interactions of this compound with Biomolecules (e.g., DNA, Proteins)

The biological activity of this compound is dictated by its interactions at the molecular level with various biomolecules, including proteins and nucleic acids.

Protein Interactions: The primary mode of action for many therapeutic agents involves direct interaction with protein targets. nih.gov For this compound, computational and in vitro studies have identified specific binding interactions with target proteins. smolecule.com In its role as a VEGFR-2 inhibitor, the molecule is predicted to form hydrogen bonds and hydrophobic interactions within the kinase's binding pocket. smolecule.comnih.gov The phthalazine ring can engage in π-stacking interactions with aromatic amino acid residues, while the nitrogen atoms of the phthalazine and imine groups can act as hydrogen bond acceptors. smolecule.com Computational modeling reveals that weaker C-H⋯N interactions, involving the benzylidene moiety and the phthalazine heterocycle, also contribute to the stability of the ligand-protein complex. smolecule.com Beyond kinases, the compound has been noted to interact with benzodiazepine (B76468) receptors. smolecule.com

DNA Interactions: While specific studies on the interaction of this compound with DNA are not extensively detailed, compounds with planar aromatic structures, such as the phthalazine core, are known to be capable of interacting with DNA. researchgate.net The potential mechanisms for such interactions include intercalation, where the planar molecule inserts itself between the base pairs of the DNA double helix, or groove binding. These interactions can lead to conformational changes in the DNA structure, potentially interfering with replication and transcription processes, which is a common mechanism for some anticancer agents. researchgate.net

Receptor Binding Affinity and Ligand-Target Interactions of this compound through In Silico and In Vitro Approaches

The efficacy of a ligand is often correlated with its binding affinity for its biological target. A combination of computational (in silico) and experimental (in vitro) methods is employed to characterize these interactions for this compound. smolecule.comnih.gov

In Silico Approaches: Molecular docking is a primary in silico tool used to predict the binding conformation and affinity of a ligand to a target receptor. smolecule.com For this compound, docking studies have been crucial in visualizing its interaction with the VEGFR-2 kinase domain. smolecule.comnih.gov These models show the ligand occupying the ATP-binding site, with specific hydrogen bonds and hydrophobic contacts stabilizing the complex, consistent with its role as a competitive inhibitor. nih.gov Such computational analyses help rationalize the observed inhibitory activity and guide the design of more potent derivatives. nih.gov

In Vitro Approaches: In vitro binding assays provide quantitative data on ligand-receptor affinity. nih.gov Comprehensive receptor binding studies have confirmed that this compound is a versatile ligand that interacts with multiple receptor systems. smolecule.com Its most significant interaction is with VEGFR-2, where it exhibits nanomolar affinity. smolecule.com The affinity is typically quantified by the dissociation constant (Kd), with lower values indicating a stronger binding interaction. smolecule.com

Target ReceptorLigandBinding Affinity (Kd)Method
VEGFR-2 KinaseThis compound59 - 892 nM smolecule.comIn Vitro Assay smolecule.com
Benzodiazepine ReceptorsThis compoundData not specified smolecule.comIn Vitro Assay smolecule.com

This table summarizes the receptor binding affinity data for this compound.

Structure-Activity Relationships at the Molecular Level for this compound Biological Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. mdpi.comresearchgate.net For this compound, SAR analyses focus on the contributions of its three main components: the phthalazine heterocycle, the benzylidene ring, and the imine (-N=CH-) linker.

The phthalazine core is a critical pharmacophore, serving as an anchor within the binding site of target proteins like VEGFR-2. smolecule.comnih.gov Its nitrogen atoms are often involved in crucial hydrogen bonding interactions that orient the molecule correctly for effective inhibition. nih.gov

The imine linker provides a certain degree of rotational flexibility, yet its conjugated nature helps maintain a relatively planar conformation, which can be advantageous for fitting into flat binding pockets or for intercalation with DNA. gsconlinepress.comresearchgate.net The nitrogen of the imine group can also serve as a hydrogen bond acceptor, contributing to binding affinity. mdpi.com

Emerging Applications and Future Research Directions for N Benzylideneamino Phthalazin 1 Amine

Integration of N-(benzylideneamino)phthalazin-1-amine in Supramolecular Assemblies and Functional Materials

The unique structural characteristics of this compound, featuring a planar phthalazine (B143731) core and an imine linkage, make it a compelling candidate for the construction of supramolecular assemblies. The comprehensive analysis of its hydrogen bonding networks reveals a complex assembly stabilized by multiple intermolecular interactions. smolecule.com Computational studies have identified several primary hydrogen bonding motifs that dictate the structural stability and crystal packing of the compound. smolecule.com These interactions are crucial for the self-assembly of the molecule into higher-order structures.

The conjugated structure of this compound also suggests its potential for use in the synthesis of polymers or functional materials with specific electronic properties. smolecule.com The fusion of the planar aromatic phthalazine system with the benzylideneamino side chain creates a scaffold capable of participating in π-π stacking interactions, a key feature in the design of materials for electronics and photonics. smolecule.com The imine group further introduces conformational rigidity and hydrogen-bonding capacity, which can be exploited to control the organization of these materials at the molecular level. smolecule.com

Table 1: Hydrogen Bonding Motifs in this compound Supramolecular Assemblies

Interaction TypeDescriptionRole in Assembly
N-H⋯O Strongest interactions in the networkPrimary driver for structural stability
C-H⋯N Weaker interactions involving aromatic ringsContribute to crystal packing and orientation
π-π Stacking Interactions between planar phthalazine coresInfluences electronic properties of materials

Potential in Sensing and Chemo-sensing Technologies based on this compound

The phthalazine scaffold and its derivatives are recognized as promising candidates for the development of sensors and chemosensors. Aminophthalazinones, for instance, are considered prospective N- and O-donor ligands for forming complexes with biologically significant metal ions like copper and zinc. beilstein-journals.org This coordinating capability is central to the design of chemosensors, where the binding of a specific ion or molecule results in a detectable signal, such as a change in color or fluorescence.

This compound possesses multiple nitrogen atoms within its structure—in the phthalazine ring, the exocyclic amine, and the imine linkage—which can act as potential binding sites for metal ions. This structural feature suggests its suitability as a core component in novel sensing technologies. The formation of coordination compounds with metal ions could be leveraged to detect trace amounts of these ions in environmental or biological samples. beilstein-journals.org The interaction between the compound and a target analyte could be monitored using techniques such as UV-Vis or fluorescence spectroscopy, forming the basis of a sensitive and selective analytical method.

Advanced Methodologies for Derivatization and Scaffold Expansion of this compound

The this compound scaffold provides multiple reaction sites, including the amino group and the imine functionality, allowing for extensive derivatization to generate a library of new compounds with tailored properties. smolecule.com Advanced synthetic methodologies are being employed to modify and expand this core structure.

One effective approach is the palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination, which allows for the coupling of the phthalazine core with a wide range of amines. beilstein-journals.org This method has been successfully used for the synthesis of various N-substituted aminophthalazinones. beilstein-journals.org Furthermore, the amino group can be acylated with acid chlorides or anhydrides to form amides. smolecule.com More complex modifications involve peptide coupling reactions, where the phthalazine moiety is linked to amino acids using reagents like N,N′-dicyclohexylcarbodiimide (DCC) or via an azide (B81097) coupling method. nih.gov

Scaffold expansion and significant structural modification can also be achieved. For example, reactions of related phthalazin-imines with sulfonyl chlorides have been shown to yield not only the expected di-substituted sulfonamides but also, unexpectedly, products resulting from the opening of the phthalazine ring to form benzonitrile (B105546) derivatives. mdpi.com This ring-opening reaction presents a novel strategy for transforming the phthalazine scaffold into entirely different molecular architectures. mdpi.com Additionally, modern techniques like microwave-assisted synthesis can produce derivatives efficiently, often reducing reaction times from hours to minutes while maintaining high yields. smolecule.com

Table 2: Selected Methodologies for Derivatization and Scaffold Modification

MethodologyReagents/ConditionsOutcomeReference
Pd-Catalyzed Amination Pd(OAc)₂, Xantphos, t-BuOKFormation of new C-N bonds with various amines beilstein-journals.org
Peptide Coupling DCC or Azide Coupling ConditionsAttachment of amino acid moieties nih.gov
Sulfonylation Aryl/Alkyl Sulfonyl ChloridesFormation of N-sulfonyl derivatives mdpi.com
Ring Opening Side reaction of sulfonylationConversion of phthalazine to benzonitrile scaffold mdpi.com
Acylation Acid Chlorides, AnhydridesFormation of amide derivatives smolecule.com
Microwave-Assisted Synthesis Microwave Irradiation (50-300W)Rapid and high-yield synthesis of derivatives smolecule.com

Challenges and Opportunities in this compound Research and Development

Despite its potential, research into this compound and its derivatives faces several challenges. A primary hurdle is synthetic complexity, including the potential instability of reaction intermediates and the limited scalability of certain palladium-catalyzed methods, which can complicate large-scale production. smolecule.com

Furthermore, there is a degree of mechanistic uncertainty regarding the precise role of the benzylideneamino moiety in modulating the biological activity of these compounds. smolecule.com A significant knowledge gap exists due to the lack of systematic Structure-Activity Relationship (SAR) studies, which are crucial for rational drug design. smolecule.com The scarcity of crystallographic data for its analogs also hinders target validation and a deeper understanding of its molecular interactions. smolecule.com

These challenges, however, present significant opportunities for future research. The development of more robust and scalable synthetic routes, potentially leveraging advancements in flow chemistry or novel catalytic systems, is a key area for exploration. Overcoming these synthetic hurdles would facilitate broader access to these compounds for further study. smolecule.com

There is a substantial opportunity to conduct comprehensive SAR studies by synthesizing and screening a diverse library of derivatives. This would elucidate the functional importance of different substituents and guide the optimization of compounds for specific applications, whether in materials science or medicinal chemistry. The exploration of its potential in chemosensing and functional materials remains a largely untapped area, offering exciting prospects for innovation. smolecule.combeilstein-journals.org

Table 3: Summary of Challenges and Opportunities

ChallengesOpportunities
Synthetic Complexity & Scalability: Instability of intermediates and limitations of some catalytic methods. smolecule.comDevelop novel, scalable, and efficient synthetic methodologies (e.g., flow chemistry). smolecule.com
Mechanistic Uncertainty: The exact role of the benzylideneamino group in biological activity is unclear. smolecule.comConduct detailed mechanistic studies and molecular modeling to understand interactions with biological targets. smolecule.com
Lack of SAR and Structural Data: Absence of systematic SAR studies and limited crystallographic data. smolecule.comPerform systematic derivatization to establish clear SAR and obtain crystal structures to guide rational design. smolecule.com
Untapped Applications: Limited exploration in materials science and chemosensing.Design and synthesize novel functional materials and chemosensors based on the phthalazine scaffold. smolecule.combeilstein-journals.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.